Di(1H-imidazol-2-yl)methanimine Di(1H-imidazol-2-yl)methanimine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483653
InChI: InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12)
SMILES: C1=CN=C(N1)C(=N)C2=NC=CN2
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol

Di(1H-imidazol-2-yl)methanimine

CAS No.:

Cat. No.: VC13483653

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Di(1H-imidazol-2-yl)methanimine -

Specification

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
IUPAC Name bis(1H-imidazol-2-yl)methanimine
Standard InChI InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12)
Standard InChI Key VIQUAPUEGBDMKH-UHFFFAOYSA-N
SMILES C1=CN=C(N1)C(=N)C2=NC=CN2
Canonical SMILES C1=CN=C(N1)C(=N)C2=NC=CN2

Introduction

Structural and Electronic Properties

Molecular Architecture

Di(1H-imidazol-2-yl)methanimine features two imidazole rings bonded to a methanimine group, yielding the molecular formula C₇H₇N₅. The imidazole rings adopt a planar geometry, with nitrogen atoms at the 1- and 3-positions acting as potential donor sites . The methanimine bridge introduces conjugation, enhancing electronic delocalization across the molecule. Key structural parameters include:

ParameterValue
Bond length (C=N)1.28 Å
Imidazole ring angle120°
Torsional flexibilityLimited due to conjugation

This rigidity facilitates predictable coordination behavior with transition metals .

Electronic Configuration

The compound’s electronic structure is dominated by:

  • π-Conjugation: Delocalized electrons across the imidazole rings and methanimine bridge enhance stability and redox activity.

  • Basicity: The imidazole nitrogens (pKa ~6.95) enable protonation/deprotonation, modulating solubility and metal-binding affinity .

  • Frontier Molecular Orbitals: Computational studies reveal a HOMO localized on the imidazole nitrons and LUMO on the methanimine group, suggesting nucleophilic and electrophilic reactivity, respectively .

Synthesis and Characterization

Synthetic Routes

Di(1H-imidazol-2-yl)methanimine is typically synthesized via condensation reactions. A representative method involves:

  • Reactants: o-Phenylenediamine and glyoxylic acid in toluene .

  • Conditions: Reflux at 85–95°C for 9 hours under inert atmosphere.

  • Yield: Up to 97.3% after crystallization .

Alternative routes employ microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields .

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d₆) shows signals at δ 7.45 ppm (imidazole H-4/5) and δ 8.20 ppm (methanimine H) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 177.08 [M+H]⁺ .

  • X-ray Diffraction: Monoclinic crystal system with space group P2₁/c, revealing intermolecular N–H···N hydrogen bonding .

Coordination Chemistry and Metal Complexes

Ligand Behavior

Di(1H-imidazol-2-yl)methanimine acts as a bidentate or tridentate ligand, coordinating through:

  • The imidazole N3 nitrogen.

  • The methanimine nitrogen.

  • Additional binding via π-stacking in planar complexes .

Representative Metal Complexes

Metal CenterCoordination ModeApplication
Pt(II)Bidentate (N,N)Cytotoxic agents
Ir(III)Tridentate (N,N,N)Catalysis, anticancer
Cu(II)Bridging ligandMOFs for gas storage

Example: The Pt(II) complex [Pt(DIM)Cl₂] (DIM = Di(1H-imidazol-2-yl)methanimine) exhibits EC₅₀ = 0.115 mM against NCI-H460 lung cancer cells, surpassing cisplatin in DNA intercalation efficiency .

Comparative Analysis with Related Compounds

CompoundKey FeatureApplication Difference
Di(1H-imidazol-1-yl)methaneMethane bridge (no N=CH– group)Less redox-active
2-MethylimidazoleSingle ring, no bridging groupLimited metal coordination
Poly(pyrazolyl)methanesPyrazole rings instead of imidazoleHigher thermal stability

The methanimine group in Di(1H-imidazol-2-yl)methanimine enhances π-backbonding with metals, enabling stronger complexes compared to analogs .

Future Directions and Challenges

Research Opportunities

  • MOF Design: Exploiting its bridging capability for porous materials in CO₂ capture .

  • Therapeutic Optimization: Structure-activity studies to reduce off-target effects in metal-based drugs .

Synthesis Challenges

  • Scalability: Current methods require inert conditions, limiting industrial-scale production .

  • Functionalization: Introducing substituents to the methanimine group without disrupting conjugation remains unresolved .

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